
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide, also known as DMC, is a synthetic compound that belongs to the family of chromenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. DMC is a potent antioxidant and exhibits anti-inflammatory, anti-proliferative, and anti-tumor properties.
作用機序
The mechanism of action of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide is complex and involves multiple signaling pathways. It has been found to modulate the activity of various enzymes and transcription factors, including Nrf2, HO-1, and SOD. N-(2,2-Dimethylchromen-8-yl)prop-2-enamide also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide exhibits potent antioxidant properties and scavenges free radicals and reactive oxygen species (ROS). It also reduces the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. N-(2,2-Dimethylchromen-8-yl)prop-2-enamide has been found to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins, such as Bcl-2 and Bcl-xl. It also inhibits the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs).
実験室実験の利点と制限
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide is a synthetic compound that can be easily synthesized in the laboratory. It has shown promising results in various in vitro and in vivo studies, and its potential therapeutic applications are being actively investigated. However, there are certain limitations associated with the use of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide in lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile are yet to be fully established. The optimal dosage and administration route of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide for therapeutic applications are also not well-defined.
将来の方向性
There are several future directions for the research on N-(2,2-Dimethylchromen-8-yl)prop-2-enamide. One of the most promising applications of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide is in the treatment of cancer. Further studies are needed to investigate the efficacy and safety of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide in different types of cancer and to determine the optimal dosage and administration route. The neuroprotective effects of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide also need to be further explored, particularly in animal models of neurodegenerative diseases. In addition, the potential use of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide as a dietary supplement or nutraceutical needs to be investigated. Finally, the development of novel analogs of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide with improved pharmacological properties is an exciting area of research.
合成法
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide can be synthesized by the condensation reaction of 2-methyl-2-(prop-2-en-1-yl)chromene-8-carbaldehyde with malononitrile in the presence of piperidine as a catalyst. The reaction is carried out in ethanol under reflux conditions, and the product is obtained in high yield after purification by column chromatography.
科学的研究の応用
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-(2,2-Dimethylchromen-8-yl)prop-2-enamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. It also exhibits anti-angiogenic properties by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
In addition to its anti-cancer properties, N-(2,2-Dimethylchromen-8-yl)prop-2-enamide has also been studied for its neuroprotective effects. It has been found to protect against oxidative stress and inflammation-induced neuronal damage in vitro and in vivo. N-(2,2-Dimethylchromen-8-yl)prop-2-enamide has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(2,2-dimethylchromen-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-12(16)15-11-7-5-6-10-8-9-14(2,3)17-13(10)11/h4-9H,1H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGMMIXRCGBEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC=C2)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

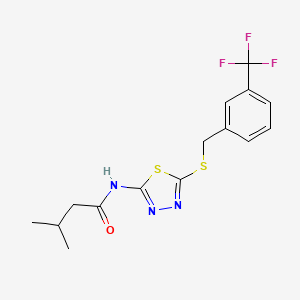
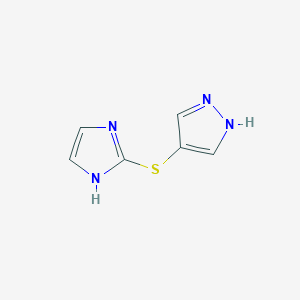
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2623058.png)
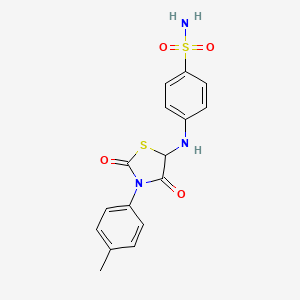
![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2623061.png)
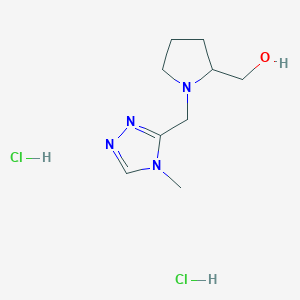
![N-(3,5-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2623066.png)
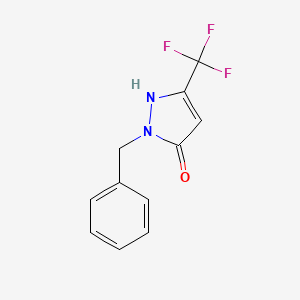

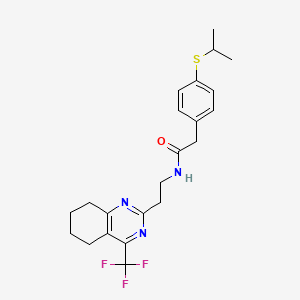
![1-(3-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623073.png)
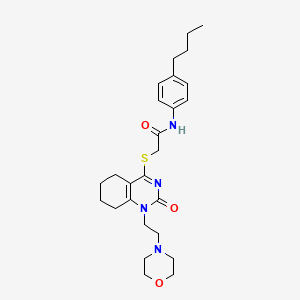
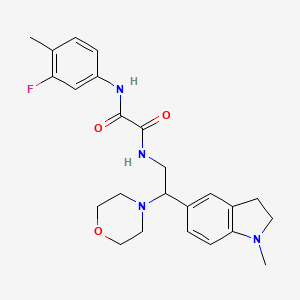
![Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B2623078.png)